molecular formula C6H3Cl3FN B13500089 2,3,4-Trichloro-6-fluoroaniline

2,3,4-Trichloro-6-fluoroaniline

Cat. No.: B13500089
M. Wt: 214.4 g/mol
InChI Key: KGVFZVZKTCMYKX-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-6-fluoroaniline is an aromatic amine with the molecular formula C6H3Cl3FN It is a derivative of aniline, where three chlorine atoms and one fluorine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichloro-6-fluoroaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride can yield trichloroaniline derivatives

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include halogenation and fluorination steps, followed by purification techniques to isolate the desired compound. The use of catalysts and controlled reaction conditions is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-6-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products: The major products formed from these reactions include substituted aniline derivatives, biaryl compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

2,3,4-Trichloro-6-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-6-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    2,4,6-Trichloroaniline: Similar in structure but lacks the fluorine atom.

    2,3,4-Trifluoroaniline: Contains three fluorine atoms instead of chlorine.

    2,6-Dibromo-4-fluoroaniline: Contains bromine atoms instead of chlorine

Uniqueness: 2,3,4-Trichloro-6-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of fluorine also enhances the compound’s biological activity, making it a valuable intermediate in drug discovery and development .

Properties

Molecular Formula

C6H3Cl3FN

Molecular Weight

214.4 g/mol

IUPAC Name

2,3,4-trichloro-6-fluoroaniline

InChI

InChI=1S/C6H3Cl3FN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2

InChI Key

KGVFZVZKTCMYKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)F

Origin of Product

United States

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